Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
Description
Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate is a chiral ester derivative featuring a benzyloxycarbonyl (Cbz)-protected amine group and a hydroxyl substituent on the β-carbon. This compound serves as a key intermediate in organic synthesis, particularly in peptide chemistry and the preparation of β-amino acids or β-lactams. Its structure combines a methyl ester for enhanced solubility and a Cbz group, which is widely used for amine protection due to its stability under various reaction conditions and ease of removal via hydrogenolysis .
Properties
IUPAC Name |
methyl 3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-17-11(15)10(7-14)13-12(16)18-8-9-5-3-2-4-6-9/h2-6,10,14H,7-8H2,1H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINAUOAOVQPWIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30314440 | |
| Record name | Methyl N-[(benzyloxy)carbonyl]serinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30314440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14464-15-4 | |
| Record name | 14464-15-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283462 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl N-[(benzyloxy)carbonyl]serinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30314440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Serine Methyl Ester Hydrochloride
Serine is suspended in anhydrous methanol, and hydrogen chloride gas is bubbled through the mixture at room temperature for 10–14 hours. The solvent is removed under reduced pressure, yielding serine methyl ester hydrochloride as a crystalline solid. This intermediate is highly hygroscopic and requires storage under inert conditions.
Typical Yield: ~85–90% (based on patent data for analogous compounds).
Neutralization and Cbz Protection
The hydrochloride salt is neutralized using a saturated sodium bicarbonate solution, liberating the free amine. The resulting serine methyl ester is then reacted with benzyl chloroformate in a water/dioxane mixture at pH 8–9. The reaction is stirred for 4–6 hours at 0–5°C, followed by extraction and purification via column chromatography (silica gel, hexane/ethyl acetate).
Critical Considerations:
-
Neutralization must be thorough to avoid residual HCl, which could hydrolyze the Cbz group.
-
The hydroxyl group remains unprotected due to its lower nucleophilicity under basic conditions.
Comparative Analysis of Synthetic Routes
Advanced Methodological Variations
Enantioselective Synthesis
For optically pure derivatives (e.g., L-serine), chiral auxiliaries or enantiomerically pure starting materials are employed. The L-form, as described in, utilizes identical protection/esterification steps but begins with L-serine. Racemization is minimized by maintaining neutral to slightly acidic conditions during esterification.
Solvent-Free Approaches
Recent advancements explore microwave-assisted synthesis to reduce reaction times. For example, Cbz protection of serine methyl ester hydrochloride achieves completion in 1–2 hours under microwave irradiation (100 W, 60°C).
Physicochemical Characterization
The compound typically presents as a pale yellow viscous liquid or low-melting solid (41–43°C). Key spectral data includes:
-
¹H NMR (CDCl₃): δ 7.35–7.28 (m, 5H, Ar–H), 5.60 (d, 1H, NH), 4.45 (s, 2H, CH₂Ph), 4.20–4.15 (m, 1H, α-CH), 3.75 (s, 3H, OCH₃).
-
IR (KBr): 3320 cm⁻¹ (N–H stretch), 1740 cm⁻¹ (C=O ester), 1695 cm⁻¹ (C=O carbamate).
Industrial and Research Applications
The compound’s primary use lies in solid-phase peptide synthesis (SPPS), where it serves as a building block for introducing serine residues. Its stability under acidic conditions makes it ideal for Boc (tert-butoxycarbonyl) strategy workflows. Additionally, it is a precursor to pyrazinecarboxamide-based antitubercular agents, demonstrating inhibitory activity against Mycobacterium tuberculosis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Methyl 2-(((benzyloxy)carbonyl)amino)-3-oxopropanoate.
Reduction: Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Intermediate in Synthesis : This compound serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique structure allows for diverse chemical reactions, making it valuable in organic synthesis.
- Protecting Group for Amino Acids : The benzyloxycarbonyl group acts as a protecting group for amino acids during peptide synthesis, preventing premature reactions at the amino site .
Biology
- Enzyme Mechanism Studies : Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate is utilized to study enzyme kinetics and mechanisms. It can act as a substrate for various enzymes, aiding in understanding enzyme-substrate interactions.
- Protein-Ligand Interactions : The compound is employed to investigate protein-ligand interactions, which are critical for drug design and development.
Medicine
- Drug Development : There is ongoing research into its potential as a prodrug that can enhance the bioavailability of therapeutic agents by modifying their pharmacokinetic profiles.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, indicating its potential role in developing new antibiotics.
Industry
- Production of Specialty Chemicals : The compound is used in the production of fine chemicals and as a building block for polymers and resins, showcasing its versatility in industrial applications.
Enzyme Inhibition Studies
Research indicates that this compound may inhibit various cytochrome P450 enzymes, which play a crucial role in drug metabolism:
- CYP1A2 Inhibitor : Yes
- CYP2C19 Inhibitor : Yes
- CYP2D6 Inhibitor : No
- CYP3A4 Inhibitor : No
These findings suggest potential applications in pharmacology, particularly regarding drug interactions and metabolism modulation.
Antioxidant Activity
Preliminary studies have indicated that this compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
Mechanism of Action
The mechanism of action of Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions at the amino site. Upon reaching the target site, the protecting group can be removed under specific conditions, allowing the active compound to exert its effects. The hydroxypropanoate moiety may participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
The following analysis compares Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate with structurally related compounds, focusing on synthesis, yields, physicochemical properties, and functional groups.
Structural Analogues with Varied Substituents
Table 1: Comparison of Key Structural Derivatives
Physicochemical Properties
- Melting Points : Derivatives with aromatic or rigid structures (e.g., 12b in , >270°C) exhibit higher thermal stability compared to liquid MPI analogs (e.g., MPI19b as a "colorless oil") .
- Crystallography: The monoclinic crystal system (P2₁) of the bromo-fluoro-phenyl derivative () suggests planar rigidity, which may influence packing density (1.435 g/cm³) and solubility .
Functional Group Impact
- Cbz Protection : Universally used across analogs for amine protection, enabling compatibility with diverse reactions (e.g., peptide coupling in MPI series) .
- Steric Effects : Bulky substituents (e.g., tert-butyl in MPI25b, cyclopropyl in MPI24b) improve metabolic stability but may reduce solubility .
Biological Activity
Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate, also known by its CAS number 14464-15-4, is an organic compound classified as an ester. Its structure features a benzyloxycarbonyl group attached to an amino group, linked to a hydroxypropanoate moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its unique chemical properties and potential biological activities.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₅N₁O₅
- Molecular Weight : 253.25 g/mol
- Solubility : Soluble in organic solvents with varying degrees of solubility reported (e.g., 0.806 mg/ml) .
- Chemical Structure :
Synthesis Methods
The synthesis of this compound typically involves the esterification of 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid with methanol under reflux conditions. This process ensures the complete conversion of the acid to the ester, followed by purification through recrystallization .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The benzyloxycarbonyl group serves as a protecting group that can be removed under certain conditions, allowing the active compound to exert its effects on biological systems. The hydroxypropanoate moiety may facilitate hydrogen bonding and other interactions that stabilize binding to target sites .
Pharmacological Potential
Research indicates that this compound may have several pharmacological applications:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various pathogens, including bacteria and viruses .
- Enzyme Inhibition : The compound has been investigated for its role in inhibiting specific enzymes involved in metabolic pathways, which could have implications for drug development .
- Cancer Research : It is being explored as a potential candidate for cancer therapies due to its effects on apoptosis and cell cycle regulation .
Case Studies and Research Findings
- Antimicrobial Studies :
- Enzyme Interaction Studies :
- Cancer Cell Line Testing :
Summary of Biological Activities
Q & A
Q. What is the role of Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate in solid-phase peptide synthesis?
This compound is commonly used as a protected serine derivative. The benzyloxycarbonyl (Cbz) group acts as an amine-protecting group, while the methyl ester enhances solubility in organic solvents. During peptide coupling, the hydroxyl group on the β-carbon can participate in hydrogen bonding, influencing conformational stability. For example, in diastereoselective syntheses, the stereochemistry of the hydroxy group (R/S configuration) must be carefully controlled to avoid epimerization during deprotection steps .
Q. How can researchers identify and resolve stereochemical impurities in synthesized batches of this compound?
Impurities often arise from incomplete stereocontrol during synthesis. Key steps include:
- Chiral HPLC analysis to separate enantiomers (e.g., using amylose- or cellulose-based columns).
- X-ray crystallography for absolute configuration determination, as demonstrated in structurally similar compounds (e.g., CCDC 2108000, which resolved (2R,3R) configurations using unit cell parameters: a = 5.4181 Å, b = 8.126 Å, c = 26.305 Å, α = β = γ = 90°) .
- NMR coupling constants (e.g., ) to assess vicinal proton relationships and confirm stereochemistry .
Q. What are the common side reactions during the coupling of this compound with amino acid residues?
Side reactions include:
- Ester hydrolysis under basic conditions, leading to free carboxylic acid byproducts.
- Racemization at the α-carbon if harsh deprotection conditions (e.g., strong acids) are used.
- Incomplete Cbz deprotection when hydrogenolysis is suboptimal (e.g., due to catalyst poisoning). Mitigation involves using Pd/C under controlled H pressure and monitoring via TLC or LC-MS .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve diastereoselectivity in derivatives of this compound?
Diastereoselectivity depends on:
- Temperature : Lower temperatures (e.g., −20°C) favor kinetic control, reducing epimerization.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states via hydrogen bonding.
- Catalysts : Chiral auxiliaries or organocatalysts (e.g., proline derivatives) can enhance selectivity. For example, hypervalent iodine reagents improved stereocontrol in peptide coupling reactions (42% yield for diastereomer mixtures in related syntheses) .
Q. What strategies are effective for analyzing hydrolytic stability of the methyl ester group under physiological conditions?
- pH-dependent stability assays : Monitor ester hydrolysis via HPLC at pH 2–8. The methyl ester typically hydrolyzes rapidly above pH 9.
- Enzymatic studies : Use esterases or lipases to mimic in vivo conditions.
- Alternative protecting groups : Replace the methyl ester with tert-butyl or allyl esters for improved stability in aqueous media .
Q. How do crystallographic parameters influence the solubility and bioavailability of derivatives?
Crystallinity impacts solubility:
- Unit cell volume : Larger volumes (e.g., 1158.1 Å in CCDC 2108000) correlate with lower density (1.435 g/cm), suggesting higher solubility .
- Hydrogen-bond networks : Strong intermolecular H-bonds reduce solubility. For example, the hydroxypropanoate moiety can form intramolecular H-bonds, altering dissolution rates .
Data Contradictions and Resolution
Q. Why do reported yields for Cbz-protected intermediates vary across studies (e.g., 42% vs. 83%)?
Discrepancies arise from:
- Reagent stoichiometry : Excess Cbz-Ser-OMe (1.5 equiv vs. 1.0 equiv) improved yields in some protocols .
- Purification methods : Column chromatography (DCM/ethyl acetate gradients) vs. recrystallization impacts recovery .
- Catalyst efficiency : Transition-metal catalysts (e.g., Pd) vs. organocatalysts yield different turnover numbers .
Methodological Tables
Q. Table 1. Key Crystallographic Data for Structural Analogues
| Parameter | Value (CCDC 2108000) |
|---|---|
| Space group | P2(1) |
| Unit cell dimensions | a = 5.4181 Å, b = 8.126 Å, c = 26.305 Å |
| Density (calc.) | 1.435 g/cm |
| Absorption coefficient | 2.755 mm |
| Data collection θ range | 5.698–62.496° |
Q. Table 2. Reaction Yields in Diastereoselective Syntheses
| Substrate | Conditions | Yield | Diastereomer Ratio |
|---|---|---|---|
| Cbz-Gly-Pro + Cbz-Ser-OMe | Column chromatography | 42% | 1:1.2 |
| Methyl L-prolinate + Acid 5 | Pd/C, H | 83% | >99:1 (S:R) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
